molecular formula C26H23N5OS B2598454 3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione CAS No. 443671-13-4

3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione

Cat. No.: B2598454
CAS No.: 443671-13-4
M. Wt: 453.56
InChI Key: OHFZTKPLOLQGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione is a useful research compound. Its molecular formula is C26H23N5OS and its molecular weight is 453.56. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

Benzimidazole derivatives, including compounds similar to "3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione", are often studied for their pharmacological properties. These compounds have been explored for their potential as inhibitors of various biological targets, showcasing their relevance in the development of new therapeutic agents. For example, substituted benzimidazoles such as omeprazole and pantoprazole are well-known proton pump inhibitors used in the treatment of acid-related diseases. Their mechanism involves the inhibition of the H+/K+ ATPase enzyme in the gastric parietal cells, leading to reduced gastric acid secretion (Henry et al., 1984; Cremer et al., 1995).

Biochemical Research

Research on benzimidazole compounds extends to understanding their biochemical interactions and metabolic pathways. Studies have investigated the metabolism and pharmacokinetic properties of these compounds, shedding light on their absorption, distribution, metabolism, and excretion in the human body. This information is crucial for optimizing drug dosages and minimizing potential drug-drug interactions (Gugler & Jensen, 1985; Blech et al., 2008).

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazolin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS/c32-25(30-14-12-29(13-15-30)17-18-6-2-1-3-7-18)19-10-11-20-22(16-19)28-26(33)31-23-9-5-4-8-21(23)27-24(20)31/h1-11,16H,12-15,17H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFZTKPLOLQGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C5=NC6=CC=CC=C6N5C(=S)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.